molecular formula C11H13Cl2NO2 B2973721 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide CAS No. 874595-09-2

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide

Cat. No.: B2973721
CAS No.: 874595-09-2
M. Wt: 262.13
InChI Key: ANGGQLPUJIMCCS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide is an organic compound with the molecular formula C11H13Cl2NO2. It is a chlorinated derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, a phenoxy group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide typically involves the reaction of 2-chloro-N-methylacetamide with 4-chlorophenoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0°C to 50°C. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, 0°C to 50°C.

    Oxidation: Potassium permanganate, hydrogen peroxide, water, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.

Major Products Formed

    Nucleophilic Substitution: New derivatives with substituted nucleophiles.

    Oxidation: Corresponding oxidized products, such as carboxylic acids.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide: Similar structure with a propanamide moiety instead of an acetamide moiety.

    2-chloro-4-nitrophenol: Contains a chloro and nitro group on a phenol ring.

    4-chloro-2-methylphenoxyacetic acid: Contains a chloro and methyl group on a phenoxyacetic acid.

Uniqueness

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and phenoxy groups allows for diverse chemical reactivity and potential biological activities. Its structure also enables it to serve as a versatile building block for the synthesis of various derivatives and complex molecules .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-14(11(15)8-12)6-7-16-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGQLPUJIMCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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